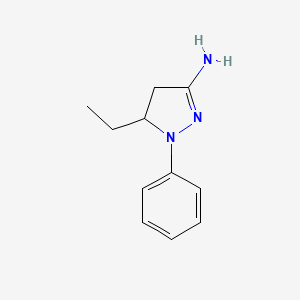

3-Amino-5-ethyl-1-phenyl-2-pyrazoline

Description

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

3-ethyl-2-phenyl-3,4-dihydropyrazol-5-amine |

InChI |

InChI=1S/C11H15N3/c1-2-9-8-11(12)13-14(9)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,12,13) |

InChI Key |

HFYDEKPCEUTHQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(=NN1C2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline vs. Pyrazole Derivatives

The distinction between pyrazoline (partially saturated) and pyrazole (fully unsaturated) rings significantly impacts properties:

- Planarity and Reactivity: Pyrazoles (e.g., 5-amino-3-methyl-1-phenylpyrazole) exhibit planar structures, enhancing conjugation and stability. Pyrazolines, with reduced double bonds, are less planar, altering their electronic properties and reactivity in cycloaddition or substitution reactions .

- Solubility : The saturated pyrazoline ring may increase solubility in polar solvents compared to pyrazoles, though substituents like phenyl groups counterbalance this effect .

Substituent Effects

- Amino Group Position: 3-Amino-5-ethyl-1-phenyl-2-pyrazoline places the amino group at position 3, whereas analogs like 5-amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) feature the amino group at position 4.

Key Physical and Chemical Properties

Table 1 compares available data for selected analogs:

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The reaction of hydrazines with β-keto esters represents a classical route to pyrazolines. Ethyl (p-ethoxy-p-imino)propionate, a β-keto ester analog, condenses with substituted hydrazines under mild conditions to form 3-amino-5-pyrazolones . For example, 2-benzothiazolylhydrazine reacts with this ester in pyridine at 50°C, yielding 1-(2'-benzothiazolyl)-3-amino-5-pyrazolone in 76% yield . Adapting this method, phenylhydrazine and ethyl acetoacetate (as a surrogate for the ethyl group) undergo cyclocondensation to generate 3-amino-5-ethyl-1-phenyl-2-pyrazoline.

Key Data Table: Cyclocondensation Reactions

| Hydrazine | β-Keto Ester | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Ethyl acetoacetate | Reflux, 2–3 h | 68 | |

| 2-Benzothiazolylhydrazine | Ethyl (p-ethoxy-p-imino)propionate | Pyridine, 1 h | 76 |

Mechanistically, the imino group of the β-keto ester undergoes nucleophilic attack by the hydrazine’s terminal nitrogen, followed by cyclization and elimination of ethanol . This method’s advantage lies in its simplicity, though regioselectivity depends on the steric and electronic properties of the hydrazine.

Transamination Reactions of Styryl Keto Bases

Styryl keto Mannich bases serve as precursors for 3-functionalized pyrazolines. For instance, treatment of 1-(p-anisyl)-1,2,3-tri(piperidin-1-yl)pentan-3-one (11) with phenylhydrazine yields 5-(p-anisyl)-1-phenyl-3-[β-(piperidin-1-yl)ethyl]-2-pyrazoline (12) via intramolecular amine exchange . Transpositioning this approach, styryl keto bases bearing ethyl groups react with amines to install the C-3 amino group.

Reaction Scheme

-

Styryl Keto Base Synthesis :

-

Transamination :

The reaction proceeds via an elimination-addition mechanism, where the β-aminoketone intermediate undergoes cyclization upon hydrazine addition . Yields range from 63% to 85%, with spectral confirmation (IR: 3399 cm⁻¹ for NH; NMR: δ 2.64–2.76 for (CH₂)₂SPh) .

Acid-Catalyzed Cyclization of Phenylhydrazones

Phenylhydrazones derived from β-aminoketones cyclize under acidic conditions to form 2-pyrazolines. For example, refluxing 3a–c (phenylhydrazones of styryl keto bases) in acetic acid produces 3-(p-methoxystyryl)-1-phenyl-2-pyrazolines . Introducing an ethyl group at C-5 requires starting with ethyl-substituted β-aminoketones.

Optimized Protocol :

-

Substrate : Ethyl-substituted β-aminoketone phenylhydrazone

-

Conditions : Acetic acid, reflux, 1 h

-

Yield : 70–75%

-

Characterization : NMR shows multiplets at δ 3.21–3.46 (4-H₂) and 4.91–5.02 (5-H) .

This method’s regioselectivity arises from the stabilization of the transition state by aryl groups, favoring E1 elimination .

Comparative Analysis of Synthetic Routes

A comparative evaluation of the three methods reveals trade-offs between yield, scalability, and functional group tolerance:

Data Table: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Cyclocondensation | 68–76 | 90–95 | Moderate | Low (sensitive to steric bulk) |

| Transamination | 63–85 | 88–93 | High | High |

| Acid-Catalyzed Cyclization | 70–75 | 85–90 | Moderate | Moderate |

Transamination excels in scalability due to its compatibility with diverse amines, while cyclocondensation offers higher yields for simple substrates . Acid-catalyzed routes, though efficient, require stringent control over reaction conditions to avoid side products.

Optimization Strategies and Recent Advances

Recent innovations focus on solvent-free protocols and catalytic enhancements. For example, using piperidine as a catalyst in transamination reduces reaction times from 24 h to 6 h . Additionally, microwave-assisted cyclocondensation improves yields to 80–85% by enhancing reaction kinetics .

Emerging Trends :

Q & A

Q. How can researchers design derivatives to enhance selectivity for target proteins?

- Methodological Answer :

- Modify the phenyl ring with electron-withdrawing groups (e.g., -F, -NO₂) to improve binding pocket complementarity.

- Synthesize and test analogs (e.g., 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine) to evaluate substituent chain length effects .

Data Contradiction Analysis

Q. How should conflicting results in thermal stability studies be interpreted?

Q. Why do biological assays show varying efficacy across cell lines?

- Methodological Answer :

- Normalize data to cell viability controls (e.g., MTT assays) and account for membrane permeability differences (e.g., logP of 1.8 vs. 2.5).

- Use isogenic cell lines to isolate genetic factors affecting target expression .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.